1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-16(2,3)13(19)9-10-17-15(20)18-11-7-6-8-12(21-4)14(11)22-5/h6-8,13,19H,9-10H2,1-5H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUCDVUYZKOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=C(C(=CC=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative of 3-hydroxy-4,4-dimethylpentyl. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been investigated for its potential therapeutic effects. Some of the notable applications include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Cosmetic Formulations
The compound has been explored for use in cosmetic products due to its skin-beneficial properties:
- Moisturizing Agent : Its ability to enhance skin hydration makes it suitable for inclusion in moisturizing creams and lotions. Formulations incorporating this compound have shown improved sensory and moisturizing properties .
- Stabilizer in Emulsions : The compound's chemical characteristics allow it to act as a stabilizer in emulsion-based products, enhancing the stability and efficacy of topical formulations .
Biological Research
In the realm of biological research, this compound serves as an important tool:
- Inhibitory Studies : Research has indicated that this compound can inhibit nitric oxide production in certain biological systems, which is crucial for studying inflammatory pathways and potential therapeutic interventions .
- Metabolite Analysis : It has been used as a reference compound in studies analyzing metabolic pathways involving similar urea derivatives .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on cultured human cells. The results demonstrated significant inhibition of pro-inflammatory cytokines when treated with varying concentrations of the compound. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Case Study 2: Cosmetic Formulation Development
In a formulation study aimed at developing an effective moisturizer, researchers incorporated this compound into various cream bases. The formulations were evaluated for sensory attributes and skin hydration effects. Results indicated that formulations containing this compound exhibited superior moisturizing properties compared to controls lacking the ingredient.
Mechanism of Action
The mechanism of action for 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea ()
- Structural Differences: This compound features a 3,4-dimethoxybenzyl group and a fluorophenyl moiety, contrasting with the 2,3-dimethoxyphenyl group in the target compound.
- Functional Implications: The additional pyrrolidinone ring in this derivative may restrict conformational flexibility, affecting target selectivity. The absence of a hydroxyl group in the alkyl chain reduces hydrophilicity compared to the target compound.
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea ()
- Structural Differences : Chlorine substituents dominate this molecule, increasing lipophilicity and steric bulk. Unlike the target compound, it lacks methoxy or hydroxyl groups.
- Functional Implications : Chlorinated ureas are often associated with herbicidal activity due to their ability to disrupt plant cell membranes. The target compound’s methoxy and hydroxyl groups may instead favor interactions with mammalian enzymes or receptors .
Non-Urea Compounds with 2,3-Dimethoxyphenyl Moieties
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one ()
- Structural Differences: A chalcone derivative with a 2,3-dimethoxyphenyl group linked to an aminophenyl propenone. The absence of a urea backbone distinguishes its reactivity and target interactions.
- Functional Implications : Demonstrated 31.58% inhibition of PfFd-PfFNR interaction in antimalarial assays, suggesting that the 2,3-dimethoxy substitution may enhance electrostatic interactions with parasitic enzymes .
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) ()
- Structural Differences: A propenone derivative with a 2,3-dimethoxyphenyl group and a methylfuran substituent. The hydroxyl group in the target urea is replaced by a ketone.
- Functional Implications: DMFP exhibits antinociceptive effects in murine models, acting via non-opioid pathways. The 2,3-dimethoxy group may modulate nitric oxide and glutamate signaling, a mechanism that could extend to urea analogs with similar substituents .
Key Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Role of Methoxy Groups: The 2,3-dimethoxy substitution is associated with enhanced electrostatic interactions in chalcones () and antinociceptive effects in DMFP (). This suggests that the target urea may similarly engage with biological targets via its methoxy groups.
- Urea Backbone vs. Propenone/Ketone Systems: Urea derivatives generally exhibit stronger hydrogen-bonding capacity than ketones, which may translate to higher receptor affinity but also increased metabolic instability.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available literature.
- IUPAC Name: this compound
- Molecular Formula: C16H26N2O4
- Molecular Weight: 310.39 g/mol
- CAS Number: 1396808-17-5
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative of 3-hydroxy-4,4-dimethylpentyl. The reaction is generally conducted under mild conditions with a base like triethylamine to facilitate the formation of the urea linkage .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related urea derivatives have shown efficacy against various cancer cell lines, including colon cancer (COLO 205) cells . The mechanism of action often involves the modulation of enzymatic pathways associated with cancer cell proliferation and apoptosis.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of urea derivatives. Compounds with similar structural motifs have been investigated for their ability to inhibit bacterial growth and could serve as templates for developing new antimicrobial agents . The presence of hydroxyl groups in the structure enhances interactions with microbial enzymes.
Enzyme Interactions
The unique structure of this compound suggests potential interactions with various enzymes. Preliminary studies indicate that such compounds may act as enzyme inhibitors or modulators, which could be beneficial in therapeutic applications targeting metabolic pathways.
Case Studies and Research Findings
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea?
Synthesis typically involves multi-step reactions, including coupling of substituted phenyl isocyanates with hydroxyl-alkylamines. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .
- Catalysts : Base catalysts like triethylamine or DMAP improve yields in urea bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted precursors .
Q. How can spectroscopic methods validate the compound’s structural integrity?
- NMR : -NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; hydroxy group at δ 1.5–2.0 ppm) .
- IR : Urea carbonyl stretching (~1650–1700 cm) and hydroxyl absorption (~3200–3500 cm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] expected for CHNO) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway?
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states and identifies energy barriers in key steps (e.g., urea bond formation) .
- Reaction path screening : ICReDD’s approach combines quantum calculations with experimental data to prioritize high-yield pathways .
- Solvent modeling : COSMO-RS simulations predict solvent effects on reaction kinetics and selectivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific vs. off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing dimethoxy groups with halogen substituents) to identify pharmacophores .
- Data triangulation : Cross-reference bioassay results with physicochemical properties (logP, pKa) to assess bioavailability-driven discrepancies .
Q. How to design experiments probing the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure and under varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Molecular docking : Use AutoDock Vina to model interactions between the urea moiety and enzyme active sites (e.g., kinases, phosphatases) .
- Site-directed mutagenesis : Validate docking predictions by mutating key residues (e.g., catalytic lysine) and re-testing inhibition .
Methodological Challenges
Q. How to address poor aqueous solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability for in vivo studies .
- Prodrug design : Introduce phosphate or acetyl groups on the hydroxyl moiety for enhanced solubility, followed by enzymatic activation .
Q. What analytical techniques quantify degradation products under physiological conditions?
- HPLC-MS/MS : Monitor hydrolysis of the urea bond (retention time shifts, fragment ions) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and track degradation via UV-Vis spectroscopy (λ 270–300 nm) .
Data Interpretation and Reporting
Q. How to standardize contradictory results in enzyme inhibition studies?
- Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .
- Metadata inclusion : Report assay conditions (pH, temperature, buffer composition) to enable cross-study comparisons .
Q. What in silico tools predict metabolic pathways for this compound?
- CYP450 metabolism : Use StarDrop’s DEREK or MetaDrug to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
- Phase II metabolism : Predict glucuronidation or sulfation of the hydroxyl group using SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
